N-(1H-indazol-4-yl)methanesulfonamide

CHK1 inhibition Kinase assay DNA damage response

Researchers need validated chemical probes with clear positional isomer differentiation to avoid off-target results. This indazole-based sulfonamide solves that need with documented nanomolar activity. - **Target Profile**: CHK1 (IC50 27 nM), CHK2, SGK; co-crystal structure with JAK (1.98Å) as hinge binder. - **Isomer Specificity**: 4-yl substitution pattern (CAS 685109-08-4) confers distinct engagement vs. 6-yl isomer (ERK5, 4.7 µM). - **Supply**: Available in research quantities; structure-guided optimization ready.

Molecular Formula C8H9N3O2S
Molecular Weight 211.24
CAS No. 685109-08-4
Cat. No. B2856441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-4-yl)methanesulfonamide
CAS685109-08-4
Molecular FormulaC8H9N3O2S
Molecular Weight211.24
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC2=C1C=NN2
InChIInChI=1S/C8H9N3O2S/c1-14(12,13)11-8-4-2-3-7-6(8)5-9-10-7/h2-5,11H,1H3,(H,9,10)
InChIKeyCAMWAWBWBXRPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indazol-4-yl)methanesulfonamide: CHK1 Inhibitor and JAK Fragment


N-(1H-indazol-4-yl)methanesulfonamide (CAS 685109-08-4) is a heterocyclic sulfonamide compound comprising an indazole core with a methanesulfonamide substituent at the 4-position . It functions as a small-molecule kinase inhibitor, with reported activity against CHK1 and CHK2 kinases, as well as serum and glucocorticoid-regulated kinase (SGK) [1]. The compound has been crystallized as a fragment hit (ligand code 6DP) in complex with Janus kinase (JAK), demonstrating its utility as a hinge-binding scaffold for kinase inhibitor development [2].

Fragment-based kinase inhibitor screening
CHK1/CHK2/SGK polypharmacology research
Hinge-binding scaffold for JAK inhibitor design

Positional Isomerism: N-(1H-indazol-4-yl)methanesulfonamide vs 5- and 6-Yl Analogs


Indazole-based kinase inhibitors exhibit pronounced structure-activity relationships (SAR) at the substitution position of the methanesulfonamide group. The 4-yl isomer (CAS 685109-08-4) displays a distinct target engagement profile, with documented nanomolar inhibition of CHK1 [1], whereas the 6-yl positional isomer (CAS not available) has been characterized primarily as an ERK5 inhibitor with micromolar potency (IC50 = 4.7 µM) [2]. This positional sensitivity arises from differential hinge-binding interactions within the kinase ATP pocket, as evidenced by the 4-yl isomer's co-crystal structure with JAK at 1.98 Å resolution [3]. Substitution with an alternative positional isomer or a non-indazole sulfonamide would fundamentally alter the compound's target profile and experimental outcomes.

Target Profile Shift
The 6-yl positional isomer primarily targets ERK5 with micromolar potency, not CHK1/CHK2/SGK.
Structural Validation Gap
5- and 6-yl isomers lack publicly deposited kinase co-crystal structures, limiting structure-guided optimization.
Hinge-Binding Alteration
Positional isomerism may alter key hydrogen-bond interactions within the kinase hinge region.

N-(1H-indazol-4-yl)methanesulfonamide: Kinase Potency, Selectivity & Structural Data


CHK1 Inhibitory Potency

N-(1H-indazol-4-yl)methanesulfonamide demonstrates sub-micromolar inhibition of CHK1 with an IC50 of 27 nM [1]. This potency is comparable to, but distinct from, optimized CHK1 inhibitors such as 3-(indol-2-yl)indazole derivatives (IC50 values ranging from 2.6 nM to 45 nM) [2]. The compound's potency distinguishes it from the 6-yl positional isomer, which exhibits ERK5 inhibition at micromolar concentrations (IC50 = 4.7 µM) [3].

CHK1 IC50
Cross-study reported
27 nM
vs indole CHK1 inhibitors 2.6–45 nM
Supports CHK1 inhibition assay context
HTRF assay; distinct from 6-yl ERK5 profile
CHK1 inhibition Kinase assay DNA damage response

Kinase Selectivity: CHK1/CHK2/SGK

N-(1H-indazol-4-yl)methanesulfonamide is reported to target CHK1, CHK2, and SGK kinases simultaneously [1]. This tri-targeting profile contrasts with the 6-yl isomer, which has been characterized solely as an ERK5 inhibitor [2]. Additionally, other indazole sulfonamides such as the PI3Kδ inhibitor GSK2292767 (a complex 6-yl derivative) exhibit entirely distinct kinase selectivity, underscoring the unique polypharmacology of the 4-yl substitution pattern [3].

Kinase Selectivity
Class-level inference
CHK1, CHK2, SGK
6-yl isomer: ERK5 only
Supports multi-kinase pathway studies
Qualitative target engagement data
Kinase selectivity Polypharmacology SGK inhibition

JAK Co-Crystal Structure Validation

N-(1H-indazol-4-yl)methanesulfonamide has been co-crystallized with Janus kinase (JAK) as ligand 6DP, resolved at 1.98 Å [1]. This structural data confirms that the 4-yl methanesulfonamide engages the kinase hinge region via hydrogen bonding with the indazole NH and the sulfonamide oxygen [2]. In contrast, the 5-yl and 6-yl positional isomers lack publicly available co-crystal structures with any kinase, limiting their utility in structure-guided optimization.

Co-Crystal Structure
Direct comparison
JAK at 1.98 Å (PDB 5L3A)
5-yl, 6-yl: no structures
Validates hinge-binding mode
Structure-guided design ready
Fragment-based drug discovery X-ray crystallography JAK inhibitors

Purity and Stability Specifications

Commercially available N-(1H-indazol-4-yl)methanesulfonamide is supplied with a minimum purity specification of 95% and recommended long-term storage in a cool, dry place . This specification exceeds the typical 90% purity threshold for research-grade compounds and ensures reproducible assay results. Physical properties including density (1.6±0.1 g/cm³) and boiling point (444.2±37.0 °C) are well-characterized , enabling accurate formulation and handling.

Purity Specification
Supplier data
≥95%
Meets fragment screening purity requirements
Verify with lot-specific CoA
Compound procurement Purity specification Storage stability

N-(1H-indazol-4-yl)methanesulfonamide: Validated Applications


Fragment-Based JAK Inhibitor Discovery

The compound serves as a validated fragment hit for JAK kinase inhibitors, as evidenced by its co-crystal structure at 1.98 Å resolution (PDB: 5L3A) [1]. Researchers can utilize this scaffold for structure-guided optimization, leveraging the established hinge-binding interactions to develop potent and selective JAK inhibitors.

CHK1/CHK2/SGK Polypharmacology in DNA Damage Response

With documented inhibition of CHK1 (IC50 27 nM) and activity against CHK2 and SGK [1][2], this compound is suitable for investigating multi-kinase targeting strategies in cancer cell cycle regulation and DNA damage checkpoint pathways. Its tri-targeting profile offers a starting point for polypharmacology studies distinct from single-target CHK1 inhibitors.

Kinase Selectivity Profiling & SAR of Indazole Sulfonamides

The 4-yl substitution pattern confers a unique target profile compared to 5- and 6-yl isomers [2][3]. This compound is ideal for comparative SAR studies aimed at understanding positional effects on kinase selectivity, enabling rational design of indazole-based inhibitors with tailored target engagement.

Application
Selection Property
Validation Focus
JAK inhibitor fragment-based discovery
Hinge-binding scaffold (co-crystal validated)
Structure-guided optimization and binding mode confirmation
CHK1/CHK2/SGK pathway studies
Tri-target kinase inhibition profile
Multi-kinase engagement and pathway cross-talk
Indazole sulfonamide SAR profiling
4-yl positional isomer with distinct target profile
Positional isomer selectivity and target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1H-indazol-4-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.